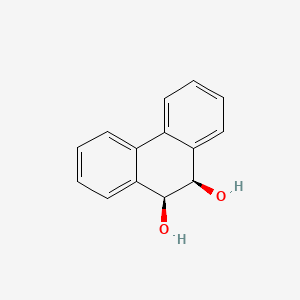

cis-9,10-Dihydrophenanthrene-9,10-diol

Description

Significance of Polycyclic Aromatic Hydrocarbon (PAH) Biotransformation Intermediates

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. youtube.com They are widespread environmental pollutants, originating from both natural sources like forest fires and volcanoes, and anthropogenic activities such as the incomplete combustion of fossil fuels, wood, and other organic matter. nih.govyoutube.com PAHs are found in fossil fuels, tar deposits, and are also formed during the grilling of food. youtube.comyoutube.com

The environmental persistence and toxicity of PAHs are of significant concern, as many of these compounds exhibit carcinogenic and mutagenic properties. nih.govnih.gov The biotransformation of PAHs by microorganisms and in higher organisms is a key area of research. This process can lead to detoxification, but it can also result in the formation of oxidized metabolic products that are more toxic than the original compound. nih.gov Therefore, the study of biotransformation intermediates is crucial for understanding the metabolic pathways, assessing the genotoxicity of contaminated environments, and developing effective bioremediation strategies. nih.govnih.gov Dihydroxylated metabolites, or dihydrodiols, are primary products of the initial enzymatic attack on the aromatic ring and serve as key markers for PAH exposure and metabolism. nih.govd-nb.infonih.gov

Overview of the Role of cis-9,10-Dihydrophenanthrene-9,10-diol in Microbial Metabolism of Phenanthrene (B1679779)

Phenanthrene, a three-ring PAH, is often used as a model compound for studying the microbial degradation of more complex PAHs. d-nb.infonih.gov In many bacterial degradation pathways, the initial step involves the action of a multi-component enzyme system called a ring-hydroxylating dioxygenase. This enzyme catalyzes the incorporation of both atoms of molecular oxygen into the phenanthrene molecule, leading to the formation of a cis-dihydrodiol.

Specifically, this compound is a well-documented metabolite produced during the microbial degradation of phenanthrene. cymitquimica.comnih.gov Its formation occurs through the dioxygenation at the 9 and 10 positions of the phenanthrene ring, an area known as the K-region. ethz.ch This intermediate is then typically subjected to further enzymatic action by a cis-dihydrodiol dehydrogenase, which oxidizes it to the corresponding catechol, 3,4-dihydroxyphenanthrene. nih.gov This dehydrogenation step is a critical part of the metabolic pathway, funneling the breakdown product towards ring-cleavage and eventual entry into central metabolic cycles like the Krebs Cycle. nih.gov The fungus Trametes hirsuta D7 has also been shown to produce phenanthrene 9,10-dihydrodiol as an oxidation product. researchgate.net

Historical Development of Research on Dihydroxylated Phenanthrene Metabolites

Research into the metabolism of PAHs dates back several decades, with early studies focusing on identifying the products formed in mammalian systems and by soil microorganisms. Phenanthrene was identified as a PAH that could be metabolized by humans and rodents to various dihydrodiols, including the 1,2-, 3,4-, and 9,10-isomers. d-nb.infonih.gov The characterization of these metabolites was foundational to understanding how organisms process these ubiquitous environmental contaminants.

The development of advanced analytical techniques allowed for the precise identification and quantification of these dihydroxylated intermediates. Researchers established that in bacterial systems, the metabolism proceeds through cis-dihydrodiols, whereas in fungi and mammals, the pathway typically involves epoxide intermediates that are subsequently hydrolyzed to trans-dihydrodiols. ethz.ch This distinction became a key point in differentiating microbial and eukaryotic metabolic strategies. Over time, research has progressed from simple identification to the cloning and characterization of the specific enzymes involved, such as the dioxygenases and dehydrogenases from various bacterial strains, providing detailed mechanistic insights into the degradation pathways. nih.gov

Stereochemical Considerations in Arene Dihydroxylation Reactions

Dihydroxylation reactions involve the addition of two hydroxyl (-OH) groups across a double bond. numberanalytics.com The stereochemistry of this addition—the three-dimensional arrangement of the resulting hydroxyl groups—is a critical aspect of arene metabolism. numberanalytics.com There are two primary stereochemical outcomes: syn-addition, where both hydroxyl groups are added to the same face of the molecule, resulting in a cis-diol, and anti-addition, where they add to opposite faces, yielding a trans-diol. libretexts.org

Bacterial ring-hydroxylating dioxygenases are renowned for their high degree of stereospecificity, exclusively catalyzing the syn-addition of two hydroxyl groups to the aromatic ring. libretexts.orgnih.gov This results in the formation of cis-dihydrodiols with a specific, predictable absolute stereochemistry. For instance, the oxidation of 9,10-dihydrophenanthrene (B48381) by naphthalene (B1677914) dioxygenase from Pseudomonas putida results in a cis-diol with an R configuration at the benzylic carbon. nih.gov This stereospecificity is a hallmark of enzymatic arene dihydroxylation and contrasts with many chemical methods. numberanalytics.comwikipedia.org Fungal metabolism, on the other hand, often proceeds through an initial monooxygenation to form an arene oxide, which is then hydrated by an epoxide hydrolase to produce a trans-dihydrodiol. ethz.ch

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Synonyms | 9,10-Dihydrophenanthrene-cis-9,10-diol, Phenanthrene cis-9,10-dihydrodiol, (9R,10S)-rel-9,10-Dihydro-9,10-dihydroxyphenanthrene | cymitquimica.com |

| Molecular Formula | C₁₄H₁₂O₂ | cymitquimica.com |

| Molecular Weight | 212.24 g/mol | cymitquimica.com |

| InChI Key | MFXNBQWUTDDOKE-OKILXGFUSA-N | cymitquimica.com |

Table 2: Key Enzymes in the Initial Microbial Metabolism of Phenanthrene

| Enzyme | Function | Role in Relation to this compound | Source |

| Ring-Hydroxylating Dioxygenase | Catalyzes the dihydroxylation of the aromatic ring. | Responsible for the initial conversion of phenanthrene to this compound. | cymitquimica.comnih.gov |

| cis-Dihydrodiol Dehydrogenase | Oxidizes cis-dihydrodiols to catechols. | Converts this compound to 3,4-dihydroxyphenanthrene. | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O2 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(9S,10R)-9,10-dihydrophenanthrene-9,10-diol |

InChI |

InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H/t13-,14+ |

InChI Key |

MFXNBQWUTDDOKE-OKILXGFUSA-N |

SMILES |

C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C32)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Cis 9,10 Dihydrophenanthrene 9,10 Diol

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations under mild conditions. nih.gov For the synthesis of cis-9,10-dihydrophenanthrene-9,10-diol, microbial dioxygenases are particularly valuable for their ability to catalyze stereospecific dihydroxylation reactions. nih.gov

Application of Microbial Dioxygenases for Stereoselective Dihydroxylation

Microbial Rieske non-heme iron dioxygenases are multi-component enzyme systems that catalyze the initial step in the aerobic degradation of many aromatic hydrocarbons. nih.govpsu.edu These enzymes activate molecular oxygen and insert both oxygen atoms into the aromatic ring, typically forming chiral cis-dihydrodiols with a high degree of regio- and enantioselectivity. nih.govnih.gov This biocatalytic approach is a powerful tool for producing optically active synthons for further chemical synthesis. psu.edu

Naphthalene (B1677914) 1,2-dioxygenase (NDO), particularly from Pseudomonas species, is a well-characterized enzyme known for its exceptionally broad substrate specificity. acs.orgethz.ch While its native substrate is naphthalene, it can oxidize a wide array of other aromatic compounds. When phenanthrene (B1679779) is supplied as a substrate to bacteria expressing NDO, the enzyme typically attacks the 3,4-carbon positions, yielding (+)-cis-(3S,4R)-dihydroxy-3,4-dihydrophenanthrene as the major product. nih.gov

The enzymatic oxidation of 9,10-dihydrophenanthrene (B48381) has also been studied. Naphthalene dioxygenase from Pseudomonas putida (NCIB 9816) and recombinant Escherichia coli strains expressing the enzyme oxidize 9,10-dihydrophenanthrene primarily to (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene. nih.govnih.gov This reaction demonstrates that the enzyme hydroxylates the aromatic ring adjacent to the saturated portion of the molecule. nih.gov

The formation of the target compound, this compound, results from the dihydroxylation of the K-region (the C9-C10 bond) of phenanthrene. While less common for typical naphthalene dioxygenases, this reaction is characteristic of the metabolic pathways in other microorganisms, such as certain Streptomyces species. ethz.chcapes.gov.br

A variety of bacterial strains have been identified that can initiate the degradation of phenanthrene through dihydroxylation. The specific diol isomer produced often depends on the strain and its unique enzymatic machinery. Pseudomonas species are among the most studied for PAH degradation. nih.gov For instance, Pseudomonas sp. strain PP2 metabolizes phenanthrene, starting with a double hydroxylation to form 3,4-dihydroxyphenanthrene. nih.gov Similarly, Pseudomonas putida strains expressing NDO primarily yield the 3,4-dihydrodiol of phenanthrene. nih.gov

In contrast, other microorganisms are known to target the K-region. The actinomycete Streptomyces flavovirens has been shown to oxidize phenanthrene stereoselectively to phenanthrene trans-9,10-dihydrodiol, a reaction more akin to fungal or mammalian metabolism involving monooxygenases and epoxide hydrolases. ethz.ch However, the formation of K-region cis-diols by bacterial dioxygenases is also possible. The diversity of dioxygenase genes in soil bacteria from genera such as Sphingobium, Burkholderia, and Pseudarthrobacter suggests a vast reservoir of biocatalysts with potentially different regioselectivities for phenanthrene oxidation. nih.govacs.org

Table 1: Selected Bacterial Strains and Their Products from Phenanthrene Metabolism

| Bacterial Strain | Key Enzyme System | Major Dihydroxylation Product from Phenanthrene | Citation(s) |

|---|---|---|---|

| Pseudomonas putida (NCIB 9816) | Naphthalene Dioxygenase (NDO) | (+)-cis-(3S,4R)-Dihydroxy-3,4-dihydrophenanthrene | nih.gov, nih.gov |

| Pseudomonas sp. strain PP2 | Dioxygenase | 3,4-Dihydroxyphenanthrene | nih.gov |

| Streptomyces flavovirens | Monooxygenase/Epoxide Hydrolase | Phenanthrene trans-9,10-dihydrodiol | ethz.ch |

| Pseudarthrobacter sp. L1SW | Dioxygenase | 1-Hydroxy-2-naphthoic acid (downstream product) | acs.org |

Biocatalytic Pathways and Reaction Conditions Optimization

The biocatalytic pathway for cis-dihydroxylation involves a multi-component enzyme system. It generally includes a flavoprotein reductase and an iron-sulfur ferredoxin that transfer electrons from NAD(P)H to the terminal dioxygenase. nih.gov The terminal dioxygenase, which contains a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron active site, binds the aromatic substrate and molecular oxygen to catalyze the dihydroxylation. nih.govpsu.edu

Optimizing the reaction conditions is crucial for maximizing the yield of the desired diol. Key parameters include:

Induction: The expression of dioxygenase genes is often inducible. For example, salicylate (B1505791) can be used to induce the nah operon, which encodes naphthalene dioxygenase, in Pseudomonas putida. nih.gov

Culture Conditions: Standard fermentation parameters such as pH, temperature, aeration, and nutrient composition must be controlled to ensure optimal cell growth and enzyme activity.

Substrate Scope and Regioselectivity of Enzymatic Dihydroxylation

Naphthalene dioxygenase from P. putida NCIB 9816-4 is renowned for its broad substrate scope, capable of catalyzing diverse reactions including cis-dihydroxylation, monooxygenation, and desaturation on a wide range of substrates. ethz.ch The regioselectivity of the hydroxylation is dictated by the precise orientation of the substrate within the enzyme's active site. nih.gov

For phenanthrene, wild-type NDO from P. putida shows a strong preference for attacking the C3 and C4 positions. nih.gov However, the enzyme's regioselectivity can be altered through protein engineering. Studies on NDO have shown that mutating specific amino acid residues in the active site can change how the substrate binds. For example, mutating the phenylalanine at position 352 (Phe-352) to a smaller residue like valine creates more space, allowing phenanthrene to bind in a new orientation. nih.gov This change enables the enzyme to catalyze the formation of a different product, (+)-cis-(1S,2R)-1,2-dihydrophenanthrene-1,2-diol, which is not formed by the wild-type enzyme. nih.gov This demonstrates the potential to engineer dioxygenases to selectively produce specific isomers, including the K-region 9,10-diol.

Table 2: Substrate Versatility of Naphthalene Dioxygenase from Pseudomonas sp. NCIB 9816

| Substrate | Major Product(s) | Citation(s) |

|---|---|---|

| Naphthalene | (+)-cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene | ethz.ch |

| Anthracene | (+)-cis-(1R,2S)-Dihydroxy-1,2-dihydroanthracene | ethz.ch |

| Phenanthrene | (+)-cis-(3S,4R)-Dihydroxy-3,4-dihydrophenanthrene | ethz.ch |

| Biphenyl (B1667301) | (+)-cis-(2R,3S)-Dihydro-2,3-dihydroxybiphenyl | ethz.ch |

| Indene | cis-(1R,2S)-Indandiol | ethz.ch |

| 9,10-Dihydrophenanthrene | (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene and (+)-(S)-9-hydroxy-9,10-dihydrophenanthrene | nih.gov, nih.gov |

Chemical Synthesis Routes

Traditional organic synthesis provides several routes to the phenanthrene scaffold and its derivatives. For instance, methods like the palladium-catalyzed Heck reaction have been developed for synthesizing the 9,10-dihydrophenanthrene core structure. espublisher.comespublisher.com

The direct synthesis of this compound is typically accomplished via the oxidation of the C9-C10 double bond of phenanthrene. This bond, known as the K-region, is electron-rich and more reactive than the other bonds in the aromatic system, behaving similarly to an isolated alkene. A standard and effective method for the cis-dihydroxylation of alkenes is the use of osmium tetroxide (OsO₄), which reacts with the double bond to form a cyclic osmate ester intermediate. Subsequent hydrolysis of this intermediate yields the cis-diol. Another reagent that can be used for cis-dihydroxylation is cold, alkaline potassium permanganate (B83412) (KMnO₄).

An alternative chemical approach involves the two-step process of first synthesizing 9,10-phenanthrenequinone, followed by its reduction. The quinone can be readily prepared from phenanthrene. Subsequent reduction of the two ketone groups to hydroxyl groups can yield the 9,10-diol. For example, reduction with sodium dithionite (B78146) (Na₂S₂O₄) is an effective method for converting 9,10-phenanthrenequinone into the corresponding diol, which can then be isolated or used in situ for further reactions. orgsyn.org The stereochemical outcome of the reduction would determine the formation of the cis or trans isomer.

Stereoselective Chemical Dihydroxylation Reactions for cis-Diol Formation

The primary and most reliable chemical method for the syn-dihydroxylation of an alkene to a cis-diol is through oxidation with osmium tetroxide (OsO₄). orgsyn.orgwikipedia.org This reaction proceeds via a concerted mechanism involving a cyclic osmate ester intermediate, which ensures the syn-addition of the two hydroxyl groups to the same face of the double bond. organic-chemistry.org For the synthesis of this compound, the C9-C10 double bond of phenanthrene is targeted.

Due to the high cost and toxicity of osmium tetroxide, catalytic versions of this reaction are preferred. orgsyn.orgskku.edu The Upjohn dihydroxylation is a widely used method that employs a catalytic amount of OsO₄ in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). wikipedia.orgorganic-chemistry.org The NMO regenerates the OsO₄ catalyst after each cycle, allowing for high yields of the cis-diol while minimizing the amount of the hazardous osmium reagent. organic-chemistry.org This method is known for its high yields and general applicability to a variety of alkenes, avoiding over-oxidation byproducts that can occur with other oxidants like potassium permanganate. orgsyn.orgd-nb.info For instance, the conversion of cyclohexene (B86901) to cis-1,2-cyclohexanediol (B155557) using the OsO₄/NMO system has been reported with yields as high as 90%. orgsyn.orgd-nb.info

The reaction is typically carried out in a solvent mixture, such as acetone (B3395972) and water, at room temperature. d-nb.info The general scheme for this stereoselective chemical synthesis is presented below.

Reaction Scheme for Upjohn Dihydroxylation of Phenanthrene

(Image placeholder: A chemical reaction diagram showing Phenanthrene reacting with a catalytic amount of Osmium Tetroxide over N-methylmorpholine N-oxide (NMO) in an acetone/water solvent system to produce this compound.)

(Image placeholder: A chemical reaction diagram showing Phenanthrene reacting with a catalytic amount of Osmium Tetroxide over N-methylmorpholine N-oxide (NMO) in an acetone/water solvent system to produce this compound.)

Another technique involves the use of dihydroxyphenylborane as a "diol captor" alongside the OsO₄/NMO system. This approach can prevent further oxidation of the newly formed diol and simplifies the isolation procedure by forming a stable phenylboronic ester derivative. organic-chemistry.org

Comparison of Chemical and Biocatalytic Efficiencies in Diol Production

The production of diols from polycyclic aromatic hydrocarbons (PAHs) can also be achieved through biocatalysis, which offers a distinct alternative to chemical synthesis. The efficiency of these two approaches can be compared based on several factors, including yield, stereoselectivity, regioselectivity, and operating conditions.

Chemical Synthesis Efficiency: The chemical synthesis using osmium tetroxide is highly stereoselective for cis-diols and regioselective for the electron-rich K-region (C9-C10) of phenanthrene. It is a well-established, high-yielding protocol. orgsyn.orgd-nb.info However, it suffers from significant drawbacks, including the use of an extremely toxic and expensive heavy metal catalyst (OsO₄) and organic solvents. orgsyn.orgskku.edu While catalytic methods reduce the amount of osmium required, its complete removal from the final product can be challenging.

Biocatalytic Production Efficiency: Biocatalytic dihydroxylation is mediated by dioxygenase enzymes found in various microorganisms. nih.gov Bacteria, in particular, utilize these enzymes to initiate the degradation of aromatic compounds by forming cis-dihydrodiols. escholarship.org For example, cell suspensions of Mycobacterium sp. strain PYR-1 have been shown to metabolize phenanthrene to produce this compound, alongside other metabolites. nih.gov This demonstrates that a biocatalytic route to the desired cis-isomer is feasible.

The primary advantages of biocatalysis are the mild reaction conditions (typically ambient temperature and pressure in aqueous media) and high stereoselectivity and regioselectivity, which are dictated by the enzyme's active site. nih.gov This avoids the use of toxic reagents and harsh conditions associated with chemical synthesis. However, biocatalytic processes can have their own challenges. The yields of specific metabolites can be low, and the product is often part of a complex mixture of other metabolites, making isolation difficult. nih.govnih.gov For instance, in the case of Mycobacterium sp. strain PYR-1, the produced cis-9,10-dihydrodiol is further degraded by the organism, preventing its accumulation to high concentrations. nih.gov Furthermore, some bacterial strains may exhibit different regioselectivity; for example, many Pseudomonas species oxidize phenanthrene at the 3,4-position rather than the 9,10-position. nih.gov

The following table provides a qualitative comparison of the two methods.

| Parameter | Chemical Synthesis (OsO₄/NMO) | Biocatalytic Production (e.g., Mycobacterium sp.) |

|---|---|---|

| Stereoselectivity | High (exclusively cis) | High (typically exclusively cis) escholarship.org |

| Regioselectivity | High (targets electron-rich C9-C10 bond) | Enzyme-dependent (can be highly specific for C9-C10 or other positions) nih.govnih.gov |

| Yield | Generally high | Often low due to further metabolism and complex pathways nih.gov |

| Reaction Conditions | Organic solvents, toxic catalyst | Aqueous media, ambient temperature and pressure |

| Downstream Processing | Requires removal of heavy metal catalyst | Requires separation from biomass and a complex mixture of metabolites |

| Environmental Impact | Higher (toxic waste generation) | Lower (greener process) |

Isolation and Purification Methodologies

Following the synthesis of this compound, robust isolation and purification techniques are essential to obtain the compound in high purity, separating it from unreacted starting materials, byproducts, or other metabolites.

Chromatographic Techniques for Separation and Enrichment (e.g., HPLC, GC-MS, TLC, Radial-Dispersion Chromatography)

Chromatography is the cornerstone for the separation and analysis of phenanthrene diols and other metabolites.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of phenanthrene diols. Reversed-phase columns, such as C18, are commonly used. orgsyn.org A study on the metabolism of phenanthrene by Mycobacterium sp. strain PYR-1 utilized HPLC with online atmospheric pressure chemical ionization/mass spectrometry (APCI/MS) to detect this compound, which had a retention time of 15.0 minutes under the specified conditions. nih.gov Another study using ultra-performance liquid chromatography (UPLC) noted that 9,10-dihydro-phenanthrene-diol isomers (cis and trans) appeared as partially overlapping peaks with retention times of 3.28 and 3.38 minutes. d-nb.infonih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the identification and quantification of volatile or semi-volatile compounds. Due to the low volatility of diols, they are typically derivatized before analysis. A common derivatization method is silylation, which replaces the hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group, increasing volatility. The NIST WebBook contains data for the silylated derivative of this compound, confirming the utility of GC for its analysis. nist.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and for preliminary separation. While specific Rf values depend heavily on the exact conditions (stationary phase, mobile phase), TLC can effectively separate the more polar diol product from the nonpolar phenanthrene starting material.

The table below summarizes typical chromatographic parameters for the analysis of phenanthrene diols.

| Technique | Stationary Phase | Mobile Phase/Conditions | Analyte/Retention Time (min) | Reference |

|---|---|---|---|---|

| HPLC-MS | Reversed-Phase C18 | Gradient elution | cis-9,10-dihydrodiol / 15.0 | nih.gov |

| UPLC | Not specified | Gradient: Acetonitrile/Water with 0.1% trifluoroacetic acid | 9,10-dihydrodiol / 3.28 & 3.38 | nih.gov |

| GC-MS | Capillary column (e.g., TG-5ms) | Temperature program | Derivatized diols (e.g., silylated) | nist.gov |

Crystallization Techniques for High Purity Product Procurement

Crystallization is a crucial final step to obtain highly pure this compound as a solid material. The general principle involves dissolving the impure solid in a minimal amount of a hot solvent in which the compound has good solubility at high temperatures but poor solubility at low temperatures. youtube.com As the solution slowly cools, the solubility of the diol decreases, leading to the formation of a crystal lattice that excludes impurities, which remain in the mother liquor. youtube.com

Stereochemical Investigations of Cis 9,10 Dihydrophenanthrene 9,10 Diol

Enantiomeric Purity Determination and Resolution Techniques

The separation and quantification of the enantiomers of cis-9,10-dihydrophenanthrene-9,10-diol are essential for studying their individual biological effects. Various analytical techniques have been employed for this purpose, with chiral chromatography and NMR spectroscopy being the most prominent.

Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) is a powerful technique for the direct separation of enantiomers. youtube.com This method utilizes a stationary phase that is itself chiral, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different binding energies, resulting in different retention times and thus enabling their separation. youtube.com

Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the resolution of a broad range of chiral compounds, including diols. Columns like Chiralpak AS-H, which has an amylose derivative coated on a silica (B1680970) support, have proven effective in separating enantiomers of various aromatic compounds. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which differ for the two enantiomers within the chiral environment of the stationary phase. nih.govchiralpedia.com

For the enantiomeric resolution of this compound, a typical HPLC setup would involve a Chiralpak AS-H column with a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The precise ratio of these solvents is optimized to achieve the best separation (resolution) between the enantiomeric peaks.

Table 1: Illustrative CSP-HPLC Parameters for Enantiomeric Separation

| Parameter | Value |

| Column | Chiralpak AS-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of (9R,10S) and (9S,10R) enantiomers |

This table presents typical starting conditions for method development and may require optimization for specific applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for determining enantiomeric purity. Since enantiomers are isochronous in a non-chiral environment (i.e., they have identical NMR spectra), a chiral auxiliary is needed to induce diastereotopicity. This is often achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, which have distinct NMR spectra.

For diols like this compound, chiral boronic acids are effective CDAs. Phenyl boronic acid, while not chiral itself, can react with the diol to form a cyclic boronate ester. To introduce chirality, an enantiomerically pure chiral boronic acid would be used. The resulting diastereomeric esters will exhibit different chemical shifts (Δδ) for corresponding protons in the ¹H NMR spectrum. The relative integration of these distinct signals allows for the quantification of each enantiomer in the original mixture.

The reaction of this compound with a chiral boronic acid results in the formation of two diastereomeric boronate esters. The protons in the vicinity of the newly formed chiral center on the boron atom will experience different magnetic environments, leading to separate signals in the ¹H NMR spectrum. The difference in chemical shifts for a given proton in the two diastereomers (the diastereomeric splitting) is a measure of the effectiveness of the chiral derivatizing agent.

Table 2: Representative ¹H NMR Data for a Diastereomeric Boronate Ester Derivative

| Proton | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) | Δδ (ppm) |

| H-9 | 5.25 | 5.28 | 0.03 |

| H-10 | 5.18 | 5.22 | 0.04 |

| Aromatic H | 7.30-7.80 | 7.30-7.80 | - |

The chemical shift values are hypothetical and serve to illustrate the principle of diastereomeric splitting.

Absolute Stereochemistry Elucidation

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of each enantiomer is crucial for understanding its interaction with other chiral molecules, such as biological receptors.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. chemicalbook.comnih.gov An achiral molecule does not exhibit a CD spectrum, while enantiomers produce mirror-image spectra. The sign of the Cotton effects (the peaks in a CD spectrum) can be related to the absolute configuration of the molecule through empirical rules or by comparison with theoretical calculations.

For 9,10-dihydrophenanthrene (B48381) derivatives, the CD spectrum is particularly informative. The long-wavelength Cotton effect is often associated with the benzylic chirality at C9 and C10, and its sign can be used to assign the absolute configuration. chemicalbook.com For instance, a positive Cotton effect at a specific wavelength might be correlated with the (9R,10S) configuration, while a negative Cotton effect would indicate the (9S,10R) enantiomer. youtube.com

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise arrangement of all atoms.

Conformational Analysis of the Dihydrodiol Ring System

The two fused benzene (B151609) rings of the phenanthrene (B1679779) system impart significant rigidity to the molecule. However, the central dihydrodiol ring can exist in a twisted boat-like conformation. In the cis-diol, the two hydroxyl groups are on the same side of the ring. Their relative orientation (diaxial or diequatorial) will depend on the puckering of the ring. Computational modeling and spectroscopic data, such as that from CD and NMR, can provide insights into the most stable conformation in solution. The conformation of the biphenyl (B1667301) moiety within the dihydrophenanthrene structure also contributes to the chiroptical properties observed in the CD spectrum. chemicalbook.com

Spectroscopic Probes for Ring Conformation and Hydroxyl Group Orientation

The conformation of the non-aromatic diol ring in this compound and the relative orientation of its two hydroxyl groups are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR spectroscopy provide critical data, including chemical shifts (δ) and spin-spin coupling constants (J), which are sensitive to the molecule's three-dimensional structure.

In principle, the conformation of the six-membered dihydrodiol ring can be elucidated by analyzing the vicinal coupling constants (³J) between the protons at C-9 and C-10. The magnitude of this coupling is related to the dihedral angle between the coupled protons, as described by the Karplus equation. For a cis-diol, the molecule can exist in a conformational equilibrium between two half-chair-like conformations. In one conformer, the hydroxyl groups are oriented in a pseudoaxial-pseudoequatorial manner, while in the other, their orientations are reversed.

The orientation of the hydroxyl groups can also be inferred from intramolecular hydrogen bonding, which can be observed in infrared (IR) spectroscopy or by studying the NMR spectra in different solvents. The presence of a hydrogen bond would fix the relative positions of the hydroxyl groups and influence their proton chemical shifts.

A comprehensive analysis would involve the use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, which would provide definitive evidence for the preferred conformation and the orientation of the substituents.

Table 1: Representative Spectroscopic Data for Dihydrophenanthrene Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| 9,10-Dihydrophenanthrene | ¹H | CDCl₃ | 7.74, 7.29, 7.22, 2.87 |

| This compound | ¹³C | - | Data not publicly available |

Note: The table is illustrative and highlights the lack of publicly available detailed NMR data for the title compound.

Pseudorotation Barriers and Dynamic Stereochemistry

The dihydrodiol ring of this compound is not static but undergoes rapid conformational changes at room temperature. This dynamic process, known as pseudorotation, involves the interconversion of different half-chair and boat-like conformations. The energy barriers associated with these conformational changes are a key aspect of the molecule's dynamic stereochemistry.

Information regarding the specific pseudorotation barriers for this compound is not found in the surveyed literature. However, studies on analogous systems, such as other diol derivatives of polycyclic aromatic hydrocarbons, indicate that these barriers are typically low, allowing for rapid interconversion at ambient temperatures.

The investigation of such dynamic processes often requires variable-temperature NMR studies. By lowering the temperature, it is possible to "freeze out" the conformational equilibrium and observe the signals of individual conformers. From the coalescence temperature of the NMR signals, it is possible to calculate the free energy of activation (ΔG‡) for the pseudorotation process.

Computational chemistry methods, such as density functional theory (DFT) and ab initio calculations, are powerful tools for mapping the potential energy surface of the molecule and calculating the energy barriers between different conformers. These theoretical studies can provide valuable insights into the dynamic stereochemistry that are complementary to experimental data. In the absence of experimental data for this compound, computational modeling would be the method of choice to predict its conformational preferences and pseudorotation barriers.

Reactivity and Derivatization Studies of Cis 9,10 Dihydrophenanthrene 9,10 Diol

Acid-Catalyzed Rearrangements and Aromatization Pathways

Under acidic conditions, cis-9,10-dihydrophenanthrene-9,10-diol can undergo rearrangement and dehydration, leading to the formation of the fully aromatic phenanthrene (B1679779). This process is a classic example of acid-catalyzed dehydration of a secondary alcohol. The reaction is initiated by the protonation of one of the hydroxyl groups, forming a good leaving group (water). Subsequent departure of the water molecule generates a carbocation intermediate at the 9- or 10-position. A proton is then eliminated from the adjacent carbon, resulting in the formation of a double bond and the restoration of the aromatic system of phenanthrene.

While the general mechanism follows a standard E1 elimination pathway, the specific conditions can influence the reaction rate and the formation of any potential side products. For instance, the use of a Lewis acid like boron trifluoride can also facilitate the dehydroxylation process. This aromatization is a significant step in some detoxification pathways, as it converts the diol back to the parent polycyclic aromatic hydrocarbon (PAH).

Oxidative Transformations and Dehydrogenation to Catechols

The cis-diol functionality of 9,10-dihydrophenanthrene-9,10-diol (B122865) is susceptible to various oxidative reactions. Chemical oxidation can lead to different products depending on the reagent and reaction conditions. For example, strong oxidizing agents can cleave the carbon-carbon bond between the hydroxyl-bearing carbons. One such reaction is the Malaprade oxidation, which utilizes periodate (B1199274) to cleave 1,2-diols, resulting in the formation of two carbonyl groups. In the case of this compound, this would lead to the opening of the central ring.

A particularly important oxidative transformation is the dehydrogenation of the diol to form the corresponding catechol, 9,10-dihydroxyphenanthrene (B1203692) (phenanthrene-9,10-diol). This reaction is a key step in the microbial metabolism of phenanthrene. The catechol produced is often unstable and can be further oxidized, sometimes non-enzymatically, to the corresponding 9,10-phenanthrenequinone. tandfonline.com This subsequent oxidation can be observed by a change in the spectral properties of the reaction mixture. tandfonline.com

| Oxidative Transformation | Reagent/Enzyme | Product(s) |

| Dehydrogenation | cis-dihydrodiol dehydrogenase | 9,10-Dihydroxyphenanthrene (catechol) |

| Further Oxidation | Auto-oxidation | 9,10-Phenanthrenequinone |

| Oxidative Cleavage | Periodate (Malaprade oxidation) | Ring-opened dicarbonyl compound |

Further Enzymatic Transformations by Microbial Dehydrogenases and Hydrolases

The kinetic properties of these enzymes are often characterized to understand their efficiency and substrate preferences. For instance, the dihydrodiol dehydrogenase from Sphingomonas strain CHY-1 exhibits a high affinity for various PAH dihydrodiols, with Km values in the low micromolar range. nih.gov The regulation of these enzymes is also crucial to prevent the accumulation of potentially toxic catechol intermediates within the bacterial cells. nih.gov While the primary enzymatic transformation is dehydrogenation, hydrolases could potentially act on derivatives of this compound, such as esters, though this is less commonly reported in the context of its direct metabolism.

| Enzyme | Organism | Substrate | Product |

| cis-Phenanthrene dihydrodiol dehydrogenase | Alcaligenes faecalis AFK2 | (+)-cis-3,4-Dihydroxy-3,4-dihydrophenanthrene | 3,4-Dihydroxyphenanthrene |

| PAH dihydrodiol dehydrogenase (PDDH) | Sphingomonas strain CHY-1 | cis-dihydrodiols of various PAHs | Corresponding catechols |

Synthesis of Structural Analogs and Mechanistic Probes

The chemical modification of this compound and the synthesis of its structural analogs are important for a variety of applications, including the investigation of reaction mechanisms and the development of new chemical entities.

The cis-diol functionality of 9,10-dihydrophenanthrene-9,10-diol readily reacts with boronic acids to form cyclic boronate esters. This derivatization is highly useful for the characterization and separation of the diol. The formation of boronate esters increases the volatility and thermal stability of the diol, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov Phenylboronic acid is a common reagent for this purpose. The reaction is typically reversible and pH-dependent, which can be exploited in separation techniques like boronate affinity chromatography. researchgate.net This method allows for the selective retention and elution of cis-diol-containing compounds from a complex mixture. researchgate.net

The diol group of this compound serves as a versatile handle for further chemical modifications. These modifications can be used to probe the reactivity of the molecule and to synthesize new ligands for catalysis or materials science. For example, the hydroxyl groups can be converted into other functional groups, such as ethers or esters, to study how these changes affect the molecule's electronic properties and reactivity.

Furthermore, the chiral nature of the diol, which is produced enantioselectively by microbial dioxygenases, makes it an attractive starting material for the synthesis of chiral ligands. While direct examples using this compound are not extensively documented in the provided search results, the general principle of using chiral diols for ligand synthesis is well-established. For instance, chiral dihydrophenanthrene scaffolds have been synthesized and utilized in the development of new catalytic systems. nih.govnih.gov The diol can be used to create bidentate ligands that can coordinate to metal centers, leading to the formation of chiral catalysts for asymmetric synthesis. The rigid backbone of the dihydrophenanthrene unit can impart specific steric and electronic properties to the resulting metal complexes.

Enzymatic and Microbial Transformations Involving Cis 9,10 Dihydrophenanthrene 9,10 Diol

Biochemical Mechanisms of Phenanthrene (B1679779) Dioxygenation to cis-Dihydrodiols

The initial and often rate-limiting step in the bacterial degradation of phenanthrene is the stereospecific incorporation of both atoms of molecular oxygen into the aromatic nucleus, a reaction catalyzed by multicomponent enzyme systems known as dioxygenases. researchgate.net This process results in the formation of a cis-dihydrodiol, with the primary site of attack for many bacteria being the 3,4-positions, while attack at the 9,10-positions also occurs. nih.govethz.ch

Characterization of Dioxygenase Enzymes and Gene Clusters

Phenanthrene dioxygenases are complex enzyme systems typically composed of multiple protein components that work in concert to catalyze the hydroxylation of the aromatic ring. oup.com These components generally include a large terminal oxygenase subunit (alpha subunit), a small terminal oxygenase subunit (beta subunit), a ferredoxin, and a ferredoxin reductase. oup.com The alpha subunit contains the active site with a mononuclear non-heme iron center where the reaction with molecular oxygen and the aromatic substrate occurs. researchgate.net

Genetic studies have identified and characterized several gene clusters responsible for phenanthrene degradation in various microorganisms. For instance, in Nocardioides sp. strain KP7, the phd gene cluster encodes the enzymes for the conversion of phenanthrene to o-phthalate. oup.com Specifically, the genes phdA, phdB, phdC, and phdD encode the α and β subunits of the oxygenase, a ferredoxin, and a ferredoxin reductase, respectively. oup.com Interestingly, the ferredoxin component in this strain was found to be a [3Fe-4S] or [4Fe-4S] type, which is less common than the [2Fe-2S] type found in many other ring-hydroxylating dioxygenases. oup.com

The diversity of PAH-degrading bacteria is reflected in the variety of their dioxygenase genes. nih.gov For example, the nahAc gene, encoding the α-subunit of naphthalene (B1677914) dioxygenase, is often used as a biomarker for PAH-degrading potential due to its broad substrate specificity, which can include phenanthrene. nih.gov

Below is a table summarizing some of the characterized dioxygenase gene clusters involved in phenanthrene degradation:

| Bacterial Strain | Gene Cluster/Genes | Enzyme Components Encoded | Reference |

| Nocardioides sp. KP7 | phdABCD | α and β subunits of oxygenase, ferredoxin, ferredoxin reductase | oup.com |

| Pseudomonas putida G7 | nah operon (e.g., nahAc) | Components of naphthalene dioxygenase (active on phenanthrene) | nih.gov |

| Stenotrophomonas indicatrix CPHE1 | Putative PHE-degrading genes (e.g., bphC, phdG) | Extradiol dioxygenase, hydratase-aldolase |

Protein Engineering and Directed Evolution of Dioxygenases for Enhanced Activity or Specificity

The natural catalytic efficiency and substrate specificity of dioxygenases can be limiting for practical applications in bioremediation. Therefore, protein engineering and directed evolution techniques are being employed to improve these enzymes. researchgate.netoup.com These strategies involve introducing mutations into the enzyme's genetic code and then screening for variants with desired properties, such as enhanced activity towards specific pollutants or a broader substrate range. nih.govmdpi.com

One approach involves targeting key amino acid residues within the active site of the enzyme. oup.com For example, mutations at positions F87 and Y96 in cytochrome P450cam have been shown to significantly increase its activity towards polycyclic aromatic hydrocarbons like phenanthrene. oup.com While cytochrome P450s are monooxygenases, the principles of active site engineering are applicable to dioxygenases as well.

Directed evolution, which mimics the process of natural selection in the laboratory, has been successfully used to evolve dioxygenases with improved properties. core.ac.uk This typically involves creating a library of mutant genes through methods like error-prone PCR or DNA shuffling, expressing these genes in a host organism, and then using a high-throughput screening method to identify improved variants. mdpi.com These efforts aim to create biocatalysts that are more robust and efficient for the degradation of phenanthrene and other persistent organic pollutants. researchgate.net

Subsequent Enzymatic Degradation Pathways of the Dihydrodiol

Following the initial dioxygenation, the resulting cis-9,10-Dihydrophenanthrene-9,10-diol is further metabolized through a series of enzymatic reactions that lead to ring cleavage and eventual entry into central metabolic pathways.

Dehydrogenation to Phenanthrene Diols (e.g., 3,4-dihydroxyphenanthrene)

The next step in the degradation pathway is the rearomatization of the dihydroxylated ring, a reaction catalyzed by a cis-dihydrodiol dehydrogenase. This enzyme oxidizes the this compound to the corresponding catechol, 9,10-dihydroxyphenanthrene (B1203692). This dehydrogenation reaction is a crucial step that prepares the molecule for subsequent ring fission. mdpi.com The KEGG pathway database indicates the involvement of cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase (EC 1.3.1.49) in the degradation of phenanthrene, highlighting the importance of this class of enzymes. kegg.jp

Ring Fission Mechanisms (Ortho- and Meta-cleavage pathways)

The aromatic ring of the dihydroxyphenanthrene intermediate is then cleaved by another class of dioxygenases. There are two primary mechanisms for this ring fission: ortho-cleavage (intradiol) and meta-cleavage (extradiol). nih.gov

Ortho-cleavage occurs between the two hydroxyl groups of the catechol, catalyzed by enzymes such as catechol 1,2-dioxygenase. asm.org

Meta-cleavage takes place adjacent to one of the hydroxyl groups, a reaction catalyzed by enzymes like catechol 2,3-dioxygenase. asm.orgoup.com

The specific pathway utilized can depend on the microorganism. For instance, Stenotrophomonas maltophilia C6 has been shown to degrade phenanthrene through both ortho- and meta-cleavage pathways. nih.gov

Role of Specific Dehydrogenases and Catechol Dioxygenases

The key enzymes in the steps following dihydrodiol formation are the dehydrogenases and the catechol dioxygenases.

Dehydrogenases : As mentioned, cis-dihydrodiol dehydrogenases are responsible for the oxidation of the dihydrodiol to a diol (catechol). The activity of these enzymes is essential for the continuation of the degradation pathway. mdpi.com

Catechol Dioxygenases : These enzymes are critical for the aromatic ring-opening step.

Catechol 1,2-dioxygenases (ortho-cleavage) are involved in pathways that often lead to intermediates of the beta-ketoadipate pathway. asm.org

Catechol 2,3-dioxygenases (meta-cleavage) are key enzymes in pathways that proceed through a yellow-colored ring fission product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, in the case of biphenyl (B1667301) degradation, with analogous products for phenanthrene metabolites. oup.comebi.ac.uknih.gov The activity of catechol 2,3-dioxygenase is often used as an indicator of the meta-cleavage pathway in the degradation of aromatic compounds. oup.com

The table below provides examples of enzymes involved in the subsequent degradation of the phenanthrene dihydrodiol:

| Enzyme Type | Specific Enzyme Example | Reaction Catalyzed | Bacterial Strain Example | Reference |

| Dehydrogenase | cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase | Oxidation of cis-dihydrodiol to diol | (General pathway) | kegg.jp |

| Catechol Dioxygenase (Ortho) | Catechol 1,2-dioxygenase | Ortho-cleavage of dihydroxyphenanthrene | Phanerodontia chrysosporium | asm.org |

| Catechol Dioxygenase (Meta) | Catechol 2,3-dioxygenase | Meta-cleavage of dihydroxyphenanthrene | Ochrobactrum sp. PWTJD | oup.com |

Microbial Ecology and Bioremediation Implications

The biotransformation of phenanthrene in natural and engineered environments is a complex process driven by diverse microbial communities. The production of key intermediates, such as this compound, is a critical step in the degradation pathway and is influenced by the specific microbial species present and their interactions. Understanding the microbial ecology of phenanthrene degradation is paramount for developing effective bioremediation strategies for environments contaminated with polycyclic aromatic hydrocarbons (PAHs).

Identification of Key Microbial Species Involved in Phenanthrene Biotransformation

A wide array of microorganisms, including bacteria, fungi, and algae, have been identified for their capacity to metabolize phenanthrene. These organisms possess the enzymatic machinery to initiate the oxidative attack on the phenanthrene molecule, often leading to the formation of dihydrodiol intermediates.

Bacteria: Bacterial degradation of phenanthrene is well-documented, with numerous genera capable of utilizing it as a source of carbon and energy. The initial step in aerobic bacterial degradation typically involves the action of a multi-component enzyme system called dioxygenase, which catalyzes the incorporation of both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. mdpi.com

Several bacterial species have been shown to carry out the dioxygenation of phenanthrene at the 9,10-position, leading to the formation of this compound. For instance, Stenotrophomonas maltophilia C6 has been observed to degrade phenanthrene through initial dioxygenation at the 1,2-, 3,4-, and 9,10-positions, with the subsequent formation of the corresponding dihydrodiols. nih.gov Similarly, Sphingobium yanoikuyae SJTF8 initiates phenanthrene degradation via the formation of cis-3,4-dihydrophenanthrene-3,4-diol, highlighting the role of sphingomonads in PAH metabolism. mdpi.com

Fungi: Fungi, particularly white-rot fungi, are also significant players in phenanthrene degradation. Unlike bacteria, fungi typically employ monooxygenases (such as cytochrome P450) and epoxide hydrolases to metabolize phenanthrene. ethz.chnih.gov This pathway generally results in the formation of trans-dihydrodiols. For example, Phanerodontia chrysosporium (formerly Phanerochaete chrysosporium) metabolizes phenanthrene to phenanthrene trans-3,4- and trans-9,10-dihydrodiols under non-ligninolytic conditions. asm.org The white-rot fungus Pleurotus ostreatus also utilizes a cytochrome P-450 monooxygenase and an epoxide hydrolase to produce phenanthrene trans-9,10-dihydrodiol. nih.gov

Cyanobacteria and Algae: Some photosynthetic microorganisms, such as the marine cyanobacterium Agmenellum quadruplicatum PR-6, have been shown to oxidize phenanthrene to phenanthrene trans-9,10-dihydrodiol, a pathway more akin to fungal and mammalian systems than to that of soil bacteria. ethz.ch

The following table summarizes key microbial species involved in the biotransformation of phenanthrene and their role in the production of dihydrodiol intermediates.

| Microbial Species | Domain/Kingdom | Type of Dihydrodiol Produced | Key Enzymes Involved |

| Stenotrophomonas maltophilia C6 | Bacteria | This compound | Dioxygenase |

| Sphingobium yanoikuyae SJTF8 | Bacteria | cis-3,4-Dihydrophenanthrene-3,4-diol | Dioxygenase |

| Mycobacterium sp. strain S1 | Bacteria | trans-9,10-Dihydrophenanthrene-9,10-diol | Cytochrome P450 monooxygenase-like activity |

| Phanerodontia chrysosporium | Fungi | trans-3,4- and trans-9,10-Dihydrophenanthrene-diol | Monooxygenases and Epoxide Hydrolases |

| Pleurotus ostreatus | Fungi | trans-9,10-Dihydrophenanthrene-9,10-diol | Cytochrome P-450 Monooxygenase and Epoxide Hydrolase |

| Agmenellum quadruplicatum PR-6 | Bacteria (Cyanobacteria) | trans-9,10-Dihydrophenanthrene-9,10-diol | Monooxygenase and Epoxide Hydrolase |

Co-metabolism and Synergistic Interactions within Microbial Consortia

In the environment, phenanthrene degradation is rarely carried out by a single microbial species. Instead, it is often the result of the combined metabolic activities of complex microbial consortia. Within these consortia, co-metabolism and synergistic interactions play a crucial role in enhancing the rate and extent of phenanthrene biotransformation.

Co-metabolism is the process where a microorganism transforms a substrate that it cannot use as a source of energy or essential nutrients. This transformation is often mediated by non-specific enzymes that are induced by the presence of a primary growth substrate. A notable example is the co-metabolic oxidation of phenanthrene by Mycobacterium sp. strain S1. This bacterium, while growing on anthracene as its primary carbon source, can transform phenanthrene into phenanthrene trans-9,10-dihydrodiol. nih.gov The enzymes induced for anthracene degradation exhibit a broad substrate specificity, allowing them to also act on the phenanthrene molecule.

Synergistic interactions within microbial consortia can significantly enhance the degradation of phenanthrene. These interactions can manifest in various ways, including:

Metabolic Cross-feeding: Different members of the consortium can specialize in degrading different intermediates of the phenanthrene degradation pathway. One species might perform the initial oxidation to a dihydrodiol, which is then further metabolized by other species. This division of labor can prevent the accumulation of potentially toxic intermediates and drive the degradation process forward.

Provision of Essential Nutrients: Some microorganisms in a consortium may produce essential nutrients, such as vitamins or amino acids, that are required by the primary phenanthrene degraders. This mutualistic relationship supports the growth and activity of the entire community.

Removal of Inhibitory Products: The accumulation of certain metabolic end-products can inhibit the degradation process. Synergistic interactions can involve the removal of these inhibitory compounds by other members of the consortium, thereby relieving the inhibition and allowing the degradation to continue.

A study on a constructed bacterial consortium of Pseudomonas pseudoalcaligenes and Pseudomonas aeruginosa demonstrated a significantly higher phenanthrene degradation efficiency (97.5%) compared to the individual strains (52.5% and 47.6%, respectively). This highlights the power of synergistic interactions in bioremediation. A consortium dominated by the cyanobacterium Fischerella sp. in association with aerobic heterotrophic bacteria was also shown to effectively degrade phenanthrene, with the cyanobacterium potentially providing fixed carbon and oxygen to the heterotrophic bacteria. nih.gov

The following table provides examples of microbial consortia and the nature of their synergistic interactions in phenanthrene degradation.

| Microbial Consortium Members | Type of Interaction | Mechanism of Synergy | Outcome |

| Pseudomonas pseudoalcaligenes & Pseudomonas aeruginosa | Synergism | Enhanced enzymatic activity and potential cross-feeding of intermediates. | Significantly higher phenanthrene degradation efficiency compared to individual strains. |

| Fischerella sp. & heterotrophic bacteria | Mutualism | The cyanobacterium likely provides organic carbon and oxygen to the heterotrophic bacteria, which in turn may produce growth factors or degrade inhibitory compounds. | Efficient degradation of phenanthrene by the consortium. |

| Mycobacterium sp. strain S1 (with anthracene as primary substrate) | Co-metabolism | Non-specific enzymes induced by anthracene metabolize phenanthrene. | Production of phenanthrene trans-9,10-dihydrodiol. nih.gov |

Analytical and Spectroscopic Methodologies for the Study of Cis 9,10 Dihydrophenanthrene 9,10 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of cis-9,10-Dihydrophenanthrene-9,10-diol, providing detailed information about the carbon-hydrogen framework and the compound's stereochemistry.

Proton NMR and Carbon-13 NMR for Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for identifying the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the carbinol protons (H-9 and H-10), and the hydroxyl protons. The aromatic protons typically resonate in the downfield region, between 7.00 and 8.24 ppm. researchgate.net The key signals for confirming the structure are the carbinol protons attached to the carbons bearing the hydroxyl groups (C-9 and C-10). In similar cis-dihydrodiols, these protons appear at chemical shifts around 4.50 to 4.70 ppm. researchgate.net The coupling constant (J-value) between these two vicinal protons (H-9 and H-10) is critical for establishing the cis stereochemistry. A coupling constant of approximately 6.4 Hz is characteristic of a cis relationship between these protons. researchgate.net The hydroxyl (-OH) protons would appear as a broader signal, with a chemical shift that can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons are typically observed between 115 and 154 ppm. researchgate.net The signals for the carbinol carbons (C-9 and C-10) are the most diagnostic for the diol structure and are expected in the aliphatic region of the spectrum, shifted downfield due to the electronegative oxygen atoms.

| Atom | NMR Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | ~7.0 - 8.3 | Complex multiplet pattern. |

| Carbinol Protons (H-9, H-10) | ¹H NMR | ~4.5 - 4.7 | Coupling constant (J) of ~6.4 Hz indicates cis stereochemistry. researchgate.net |

| Hydroxyl Protons (OH) | ¹H NMR | Variable | Broad signal, position is solvent and concentration dependent. |

| Aromatic Carbons | ¹³C NMR | ~115 - 154 | Multiple signals corresponding to the different aromatic carbons. researchgate.net |

| Carbinol Carbons (C-9, C-10) | ¹³C NMR | ~70 - 80 | Signals for sp³ carbons bonded to oxygen. |

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are employed to resolve structural ambiguities and confirm atomic connectivity and spatial relationships. For complex molecules like dihydrophenanthrene derivatives, 2D NMR is essential for definitive structure assignment. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the H-9 and H-10 carbinol protons, confirming their vicinal relationship. It also helps in assigning the complex couplings within the aromatic regions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for C-9 and C-10 by correlating them with their attached protons, H-9 and H-10.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for confirming stereochemistry. For this compound, a NOESY experiment would show a cross-peak between the H-9 and H-10 protons, providing definitive evidence of their cis orientation on the same face of the ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. The molecular formula for this compound is C₁₄H₁₂O₂. nih.gov Its calculated monoisotopic mass is 212.08373 Da. nih.govnih.gov HRMS analysis would confirm this exact mass, thereby verifying the elemental composition and providing strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion. In an MS/MS experiment, the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺) of this compound (m/z 212) is isolated and then fragmented by collision-induced dissociation to produce a spectrum of product ions. Analyzing these fragments helps to elucidate the structure of the parent molecule.

The fragmentation of the diol would likely proceed through characteristic losses of water (H₂O) and formyl radicals (CHO). Common fragments observed in the mass spectrum of 9,10-Dihydrophenanthrene-9,10-diol (B122865) include ions at m/z 181 and 165. nih.gov

[M]⁺˙ at m/z 212: The molecular ion.

Loss of H₂O: A common fragmentation for alcohols, leading to an ion at m/z 194.

Fragment at m/z 181: This significant ion could be formed through a rearrangement and loss of a formyl radical (CHO) or a related pathway. nih.gov

Fragment at m/z 165: This ion likely corresponds to the biphenyl (B1667301) radical cation, formed after the loss of the two hydroxyl groups and subsequent rearrangement. nih.gov

MS/MS analysis, by establishing these precursor-product relationships, provides a high degree of confidence in the structural assignment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separating and identifying volatile and semi-volatile compounds in a mixture. researchgate.net this compound can be analyzed by GC-MS, although derivatization is sometimes employed to improve its thermal stability and chromatographic properties. researchgate.netnist.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component, including the target diol, elutes from the column, it enters the mass spectrometer. The MS then records a mass spectrum for the eluting compound. The identity of this compound is confirmed by matching its retention time and its mass spectrum with that of an authentic standard. The mass spectrum will display the molecular ion at m/z 212 and the characteristic fragment ions (e.g., 181, 165), providing a chemical fingerprint for identification. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for analyzing the aromatic chromophore of this compound. The partial saturation of the 9,10-positions in the phenanthrene (B1679779) ring system alters the electronic transitions compared to the parent phenanthrene molecule. The UV spectrum is primarily influenced by the biphenyl moiety that remains within the structure.

The analysis of related phenanthrene derivatives suggests that the UV-Vis spectrum of this compound would feature intense absorption bands characteristic of its aromatic system. For instance, the parent hydrocarbon, 9,10-dihydrophenanthrene (B48381), exhibits a significant excitation peak at approximately 262 nm aatbio.com. Other phenanthrene derivatives typically show strong absorption bands in the 250 to 275 nm range. The presence of the hydroxyl groups in the cis-diol is expected to have a minimal effect on the position of the principal absorption bands, which arise from π → π* transitions within the aromatic rings.

The primary use of UV-Vis spectroscopy in this context is to confirm the presence of the intact aromatic chromophore and to quantify the compound in solutions using the Beer-Lambert law.

Table 1: Representative UV-Vis Absorption Data for Phenanthrene-related Compounds

| Compound | λmax (nm) | Solvent |

|---|---|---|

| 9,10-Dihydrophenanthrene | 262 (Excitation) | Not Specified |

Note: Specific absorption maxima for this compound are inferred from closely related compounds.

X-ray Crystallography for Molecular Structure and Conformation

In the case of the cis-diol, the two hydroxyl groups would be situated on the same face of the central ring. A crystal structure would precisely define the bond lengths, bond angles, and torsional angles of the molecule. This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding between the hydroxyl groups of adjacent molecules, which dictates the crystal packing. For example, studies on other complex dihydrophenanthrenes have shown elongated central C9-C10 bonds due to steric strain semanticscholar.org.

Table 2: Illustrative Parameters Determined by X-ray Crystallography for Dihydrophenanthrene Derivatives

| Parameter | Description | Typical Finding |

|---|---|---|

| Stereochemistry | Relative orientation of substituents at C9 and C10. | Confirms the cis or trans relationship. |

| Conformation | The spatial arrangement of the atoms (puckering of the central ring). | Typically a non-planar, boat-like conformation. |

| Dihedral Angle | The twist between the two aromatic rings of the biphenyl system. | Varies depending on the substituents. |

Note: The findings are based on general principles and data from related dihydrophenanthrene structures.

Chromatographic Separation Techniques for Analytical Purity and Quantification

Chromatographic methods are indispensable for the separation, purification, and quantification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of this compound. Given the compound's aromatic nature and moderate polarity due to the hydroxyl groups, reversed-phase HPLC is the most common and effective approach.

In a typical setup, a C18 (octadecylsilyl) stationary phase is used, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the diol from the non-polar starting material (phenanthrene) and other potential byproducts. Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, such as around 261-262 nm. This method allows for the accurate quantification of the diol and the determination of its purity.

Table 3: Typical HPLC Parameters for the Analysis of Phenanthrene Metabolites

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at ~261 nm |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | 5-20 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of chemical reactions, such as the oxidation of phenanthrene to this compound.

The technique involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). For separating the non-polar phenanthrene from the more polar diol, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is used.

As the reaction proceeds, the spot corresponding to the starting material (phenanthrene) will diminish in intensity, while a new spot, corresponding to the product diol, will appear. Due to its higher polarity, the diol interacts more strongly with the silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the starting material. A "co-spot," where the reaction mixture and the starting material are spotted in the same lane, is often used to confirm the identity of the reactant spot. Visualization is typically achieved under a UV lamp, where the aromatic compounds appear as dark spots on a fluorescent background.

Table 4: Compound Table

| Compound Name |

|---|

| This compound |

| Phenanthrene |

| 9,10-Dihydrophenanthrene |

| Acetonitrile |

| Methanol |

| Hexane |

| Ethyl Acetate |

| Cyclohexane |

Theoretical and Computational Studies of Cis 9,10 Dihydrophenanthrene 9,10 Diol

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. These calculations can predict a variety of properties, including molecular orbital energies, charge distribution, and electrostatic potential, which are crucial for understanding a molecule's reactivity.

For cis-9,10-Dihydrophenanthrene-9,10-diol, DFT could be used to determine its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are key indicators of reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can indicate the molecule's chemical stability and the energy required for electronic excitation.

While specific DFT studies on this compound are not prominent in the literature, studies on phenanthrene (B1679779) derivatives have utilized DFT to optimize molecular structures and understand their electronic properties. For example, research into phenanthrene derivatives as potential inhibitors for the SARS-CoV-2 main protease has employed DFT for initial structural optimization before performing molecular docking studies. researchgate.netnih.gov Such studies underscore the foundational role of DFT in more complex computational workflows.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule. |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

The three-dimensional structure of this compound is not rigid. The central, partially saturated ring can adopt different conformations, and the hydroxyl groups can rotate. Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. For this compound, an MD simulation would place the molecule in a simulated environment, such as a box of water molecules, and calculate the forces between all atoms to model their movements.

These simulations are invaluable for understanding:

Dynamic Behavior : How the molecule flexes, bends, and changes conformation in a realistic environment.

Solvent Effects : How surrounding solvent molecules (e.g., water) interact with the diol. This includes the formation and breaking of hydrogen bonds between the diol's hydroxyl groups and water, which significantly influences its solubility and stability.

Studies on derivatives of 9,10-dihydrophenanthrene (B48381) have used MD simulations to assess the stability of ligand-protein complexes in aqueous environments, highlighting the importance of understanding these dynamic interactions. researchgate.netnih.gov However, a dedicated MD study on the solvent effects and dynamic behavior of this compound itself is not found in the surveyed literature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, CD spectra)

Quantum chemical calculations can predict spectroscopic properties with a high degree of accuracy. This is particularly useful for confirming the structure of a newly synthesized or isolated compound or for interpreting complex experimental spectra.

NMR Chemical Shifts : By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in the molecule, it is possible to predict its Nuclear Magnetic Resonance (NMR) spectrum. Comparing these predicted shifts with experimental data can provide strong evidence for the proposed structure. This approach, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, has been successfully applied to other diols.

Circular Dichroism (CD) Spectra : For chiral molecules, such as the enantiomers of this compound, CD spectroscopy is a key technique for determining their absolute configuration. Time-dependent DFT (TD-DFT) can simulate the CD spectrum, and by matching the calculated spectrum to the experimental one, the stereochemistry can be confidently assigned. This has been demonstrated for other complex natural products, including dihydrophenanthrene derivatives. mdpi.com

Despite the power of these predictive methods, specific published studies with calculated NMR or CD data for this compound are scarce.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-9/H-10 | 4.52 | Data not available |

| Aromatic Protons | 7.20 - 7.95 | Data not available |

| Hydroxyl Protons | 3.88 | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only.

Enzyme-Substrate Docking and Molecular Recognition Studies (focus on mechanism, not efficacy)

This compound is a product of enzymatic metabolism of phenanthrene, and it can be a substrate for further enzymatic reactions, for example, by dihydrodiol dehydrogenase or cytochrome P450 enzymes that convert it to a diol epoxide. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our diol) when bound to a second (a receptor, such as an enzyme's active site).

Docking studies can help elucidate the mechanism of molecular recognition by:

Identifying the most likely binding pose of the diol within the enzyme's active site.

Detailing the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex.

Explaining the stereoselectivity of enzymes for particular substrates.

While molecular docking has been employed in studies of various phenanthrene derivatives, these investigations are typically aimed at drug discovery and assessing inhibitory potential (efficacy). nih.gov A detailed mechanistic study focusing purely on the molecular recognition of this compound by a metabolizing enzyme is not a common feature in the available literature.

Environmental and Ecological Significance of Cis 9,10 Dihydrophenanthrene 9,10 Diol Research

Role as a Key Intermediate in the Bioremediation of Phenanthrene (B1679779) and other PAHs in Contaminated Environments

cis-9,10-Dihydrophenanthrene-9,10-diol is a pivotal intermediate in the aerobic microbial degradation of phenanthrene, a three-ringed PAH commonly found in contaminated sites. nih.govnih.gov The initial step in the bacterial breakdown of PAHs involves the enzymatic insertion of two oxygen atoms into the aromatic ring by a multicomponent enzyme system known as dioxygenase. nih.govoup.com This reaction transforms the chemically stable and less bioavailable PAH into a more reactive cis-dihydrodiol. nih.gov